Tert-Butyl Tosylate is an organic compound classified as a tosylate ester. It is derived from tert-butyl alcohol and p-toluenesulfonic acid, resulting in a structure that features a tert-butyl group attached to a tosyl group. The compound is represented by the chemical formula CHOS and has a molecular weight of approximately 218.29 g/mol. Tert-Butyl Tosylate is known for its excellent leaving group ability, which makes it valuable in various organic synthesis reactions, particularly in nucleophilic substitution processes.
As there is limited research on this specific compound, there is no established mechanism of action for tert-Butyl 4-methylbenzenesulfonate in biological systems.
The tert-butyl group (1,1-dimethylethyl) is a common protecting group in organic synthesis. It can be used to protect a carboxylic acid group during a reaction and then easily removed later. Tert-Butyl 4-Methylbenzenesulfonate could potentially be used as a precursor to introduce a 4-methylbenzenesulfonyl group (tosyl group) into a molecule, followed by deprotection to reveal the carboxylic acid. PubChem: )
Due to the presence of the sulfonate group (SO3-), tert-Butyl 4-Methylbenzenesulfonate may have properties relevant to material science. Sulfonate groups can be water-soluble and can participate in ionic interactions. This suggests potential applications in areas like ionic liquids or as components in the design of functional materials.
Tert-Butyl Tosylate undergoes several key reactions:
Tert-Butyl Tosylate can be synthesized through several methods:
Tert-Butyl Tosylate has several applications in organic chemistry:
Interaction studies involving Tert-Butyl Tosylate primarily focus on its reactivity with nucleophiles and its role as a leaving group in substitution reactions. The compound's stability and reactivity under different conditions have been examined to optimize its use in synthetic pathways. Understanding its interactions helps chemists tailor synthetic routes for desired products effectively .
Tert-Butyl Tosylate shares similarities with other sulfonate esters such as methanesulfonate (mesylate) and trifluoromethanesulfonate (triflate). Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Leaving Group Ability | Stability | Stereochemical Retention |
---|---|---|---|---|
Tert-Butyl Tosylate | CHOS | Good | Moderate | Retained |
Methanesulfonate | CHOS | Good | High | Retained |
Trifluoromethanesulfonate | CFOS | Excellent | Low | Inverted |
tert-Butyl Tosylate is systematically named as 1,1-dimethylethyl 4-methylbenzenesulfonate. Its IUPAC name reflects the esterification of p-toluenesulfonic acid with tert-butanol. The SMILES notation, O=S(C1=CC=C(C)C=C1)(OC(C)(C)C)=O
, highlights the sulfonyl group bonded to the aromatic ring and the tert-butyl ether moiety.
Synonym | CAS Alternative |
---|---|
tert-Butyl p-toluenesulfonate | 4664-57-7 |
Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester | - |
Bortezomib Impurity 49 | - |
These names underscore its role as both a synthetic intermediate and an impurity in pharmaceutical contexts.
tert-Butyl Tosylate is a colorless to pale yellow liquid with high solubility in organic solvents such as dichloromethane and tetrahydrofuran. Its density is calculated as approximately 1.122 g/cm³ at 20°C. While exact boiling and melting points are not widely reported, its stability under inert atmospheres and low temperatures is critical to its handling and storage.